Cas no 69491-56-1 (3-Pyrimidin-2-ylaniline)
3-Pyrimidin-2-ylaniline Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrimidin-2-ylaniline
- 3-Pyrimidin-2-yl-anilin
- 3-pyrimidin-2-yl-aniline
- 3-pyrimidin-2-ylphenylamine
- EN300-312206
- CHEBI:195061
- SCHEMBL2627252
- AKOS012622900
- 2-(3-Aminophenyl)pyrimidine
- 3-pyrimidin-2-ylaniline, AldrichCPR
- Benzenamine, 3-(2-pyrimidinyl)-
- SB57000
- CS-0269171
- TS-02324
- AMY16338
- FD10688
- GOCBKTKLGFLECW-UHFFFAOYSA-N
- DTXSID30499004
- MFCD09702385
- FT-0727803
- 69491-56-1
- 3-(Pyrimidin-2-yl)aniline
- DB-074178
-
- MDL: MFCD09702385
- Inchi: 1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2
- InChI Key: GOCBKTKLGFLECW-UHFFFAOYSA-N
- SMILES: N1C=CC=NC=1C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 171.08000
- Monoisotopic Mass: 171.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.193
- Melting Point: 99.5 °C
- Boiling Point: 268.51°C at 760 mmHg
- Flash Point: 140.346°C
- Refractive Index: 1.634
- PSA: 51.80000
- LogP: 2.30700
3-Pyrimidin-2-ylaniline Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Pyrimidin-2-ylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM524146-1g |
3-(Pyrimidin-2-yl)aniline |
69491-56-1 | 97% | 1g |
$480 | 2024-07-24 | |
| Apollo Scientific | OR12290-250mg |
3-(Pyrimidin-2-yl)aniline |
69491-56-1 | 97% | 250mg |
£145.00 | 2023-09-01 | |
| Apollo Scientific | OR12290-1g |
3-(Pyrimidin-2-yl)aniline |
69491-56-1 | 97% | 1g |
£340.00 | 2023-09-01 | |
| TRC | B526318-10mg |
3-pyrimidin-2-ylaniline |
69491-56-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B526318-50mg |
3-pyrimidin-2-ylaniline |
69491-56-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B526318-100mg |
3-pyrimidin-2-ylaniline |
69491-56-1 | 100mg |
$ 320.00 | 2022-06-07 | ||
| abcr | AB222910-50 mg |
3-Pyrimidin-2-ylaniline; 95% |
69491-56-1 | 50mg |
€145.20 | 2023-01-26 | ||
| eNovation Chemicals LLC | Y0998967-5g |
3-(pyrimidin-2-yl)aniline |
69491-56-1 | 95% | 5g |
$1400 | 2024-08-02 | |
| Enamine | EN300-312206-0.05g |
3-(pyrimidin-2-yl)aniline |
69491-56-1 | 0.05g |
$167.0 | 2023-09-05 | ||
| Enamine | EN300-312206-0.1g |
3-(pyrimidin-2-yl)aniline |
69491-56-1 | 0.1g |
$175.0 | 2023-09-05 |
3-Pyrimidin-2-ylaniline Suppliers
3-Pyrimidin-2-ylaniline Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-Pyrimidin-2-ylaniline
Professional Introduction to Compound with CAS No. 69491-56-1 and Product Name: 3-Pyrimidin-2-ylaniline
The compound identified by the chemical abstracts service number CAS No. 69491-56-1 and the product name 3-Pyrimidin-2-ylaniline represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, a derivative of pyrimidine, has garnered attention due to its structural versatility and potential biological activities. Pyrimidine derivatives are well-documented for their role in various pharmacological applications, including antiviral, anticancer, and antimicrobial agents. The specific substitution pattern in 3-Pyrimidin-2-ylaniline contributes to its unique chemical properties, which make it a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, the exploration of heterocyclic compounds has seen substantial advancements, particularly in the development of novel therapeutic agents. The pyrimidine core is a fundamental motif in many biologically active molecules, and modifications at the 2- and 3-position of the pyrimidine ring can significantly alter its pharmacological profile. The presence of an aniline group in 3-Pyrimidin-2-ylaniline introduces additional reactivity and binding potential, making it a promising candidate for drug discovery efforts. This compound has been studied in various contexts, including its interaction with biological targets and its potential as an intermediate in synthetic chemistry.
One of the most compelling aspects of 3-Pyrimidin-2-ylaniline is its potential application in the development of small-molecule inhibitors. Inhibitors targeting enzymes and receptors involved in disease pathways are critical for therapeutic intervention. The structural features of this compound allow it to engage with multiple binding sites on biological targets, which can enhance its efficacy and reduce the likelihood of resistance development. Current research is focused on understanding how the aniline and pyrimidine moieties interact with proteins and nucleic acids, providing insights into its mechanism of action.
Recent studies have highlighted the importance of 3-Pyrimidin-2-ylaniline in preclinical drug development. Researchers have utilized computational methods to predict its binding affinity to various biological targets, including kinases and transcription factors. These studies suggest that the compound may have therapeutic potential in conditions such as cancer and inflammatory diseases. Additionally, synthetic chemists have explored modified derivatives of 3-Pyrimidin-2-ylaniline, aiming to optimize its pharmacokinetic properties while maintaining or enhancing biological activity. This includes modifications to improve solubility, metabolic stability, and target specificity.
The synthesis of 3-Pyrimidin-2-ylaniline involves multi-step organic reactions that highlight the versatility of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrimidine-aniline core efficiently. These methods not only provide high yields but also allow for precise control over regiochemistry, which is crucial for achieving biologically relevant derivatives. The synthetic strategies developed for 3-Pyrimidin-2-ylaniline serve as a model for other heterocyclic compounds, demonstrating how functional group interconversion can lead to novel pharmacophores.
From a medicinal chemistry perspective, 3-Pyrimidin-2-ylaniline exemplifies the importance of structure-activity relationships (SAR) in drug design. By systematically varying substituents on the pyrimidine ring and aniline group, researchers can fine-tune the biological activity of this compound. This approach has led to several promising derivatives with enhanced potency and selectivity. For instance, modifications at the 5-position of the pyrimidine ring have been shown to improve binding affinity to certain protein targets while minimizing off-target effects. Such findings underscore the value of 3-Pyrimidin-2-ylaniline as a starting point for developing next-generation therapeutics.
The role of computational chemistry in studying 3-Pyrimidin-2-ylaniline cannot be overstated. Molecular modeling techniques have enabled researchers to visualize how this compound interacts with biological targets at an atomic level. These insights are crucial for designing experiments that test hypotheses about its mechanism of action. Additionally, virtual screening methods have been used to identify new analogs of 3-Pyrimidin-2-ylaniline with improved properties. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process significantly.
In conclusion,3-Pyrimidin-2-ylaniline (CAS No. 69491-56-1) represents a fascinating compound with substantial potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. The combination of synthetic chemistry expertise and advanced computational methods continues to drive innovation in this field. As research progresses,3-Pyrimidin-2-ylaniline will likely remain at the forefront of drug discovery efforts due to its versatility and promise as a biologically active molecule.
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